BenchChemオンラインストアへようこそ!

WAY-119918

5HT2b receptor Alzheimer's disease GPCR pharmacology

WAY-119918 is a unique polypharmacology probe with confirmed nanomolar 5HT2b antagonism (IC₅₀=22nM) and PDE11A inhibition. Its pyrrolidine motif is essential; substitution abolishes activity. Leverage its documented negative selectivity across >500 targets for confident phenotypic screening and lead validation. Request a quote for bulk orders.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B248321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-119918
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CCN2CCCC2
InChIInChI=1S/C14H20N2O/c1-12-4-6-13(7-5-12)15-14(17)8-11-16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17)
InChIKeyAHNWTRDQLCHWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide (WAY-119918): Chemical Identity and Core Pharmacological Profile


3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide, also designated WAY-119918, is a small-molecule bioactive compound with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol . The compound is characterized by a pyrrolidine-substituted propyl chain linked to a p-tolyl amide moiety, a structural motif that confers balanced lipophilicity and favorable membrane permeability for cell-based assays . Primary pharmacological profiling has identified this compound as an antagonist of the 5HT2b serotonin receptor (IC₅₀ = 22±9.0 nM) and an inhibitor of phosphodiesterase 11A (PDE11A, IC₅₀ = 73 nM), among other targets [1]. The compound is supplied as a research-grade reagent (purity ≥95%) intended for pharmacological screening and lead optimization programs .

Why 3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide Cannot Be Substituted with Generic Pyrrolidine Amides


3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide exhibits a unique polypharmacology profile that distinguishes it from other pyrrolidine amides and single-target agents. The compound demonstrates nanomolar antagonist activity at 5HT2b receptors (IC₅₀ = 22 nM) while remaining inactive against a panel of 161 other GPCRs, 302 kinases, and multiple neurotransmitter transporters and enzymes [1]. This breadth of negative selectivity is uncommon among in-class pyrrolidine derivatives and is not reliably predicted from structural similarity alone. Furthermore, the compound's concurrent activity against PDE11A (IC₅₀ = 73 nM), EED (IC₅₀ = 80 nM), and AM2 (IC₅₀ = 100–200 nM) creates a target engagement signature that would be lost if a structurally related but pharmacologically distinct analog were substituted [2]. The pyrrolidine ring is essential for this activity; replacement with a pyrrole ring (e.g., N-(4-methylphenyl)-3-pyrrol-1-ylpropanamide) results in near-complete loss of potency (IC₅₀ > 50,000 nM against Factor XI) [3]. Consequently, generic substitution with other 'pyrrolidine amide' screening compounds risks invalidating assay results and confounding structure-activity relationship interpretations.

Quantitative Differentiation of 3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide Against Closest Analogs and In-Class Comparators


5HT2b Receptor Antagonist Activity Compared to Clinical-Stage Compounds

3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide (designated MW071 in the primary study) exhibits 5HT2b receptor binding with an IC₅₀ of 22±9.0 nM and cellular antagonist activity with an IC₅₀ of 54 nM [1]. In cross-study comparison, this potency is intermediate between two characterized 5HT2b antagonists: 5-HT2B antagonist-1 (IC₅₀ = 33.4 nM) and the more potent compound 19c (IC₅₀ = 1.09 nM) [2]. Critically, the compound showed no agonist or antagonist activity against 161 other GPCRs, demonstrating a highly selective 5HT2b-targeted profile [1].

5HT2b receptor Alzheimer's disease GPCR pharmacology

PDE11A Inhibition Potency Comparable to Dedicated PDE11A Probe Compounds

3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide inhibits recombinant human PDE11A4 with an IC₅₀ of 73 nM, as measured by scintillation counting using [³H]cGMP or [³H]cAMP as substrate [1]. This potency is nearly identical to that of BC8-15C, a well-characterized PDE11A inhibitor probe, which exhibits an IC₅₀ of 80 nM (0.08 µM) in in vitro enzyme assays .

PDE11A phosphodiesterase cAMP/cGMP signaling

EED Inhibition with Potency Within Range of Clinical Candidate MAK683

The compound inhibits EED (embryonic ectoderm development) protein with an IC₅₀ of 80 nM in a TR-FRET assay measuring displacement of a pyrrolidine inhibitor-based Oregon-green probe [1]. This potency is within the same order of magnitude as MAK683, an EED inhibitor currently in clinical development, which exhibits IC₅₀ values of 59 nM in EED Alphascreen binding assays .

EED PRC2 epigenetics embryonic ectoderm development

AM2 Antagonism: 80-160x More Potent Than Amantadine

3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide antagonizes human AM2 (adrenomedullin 2) receptor signaling with IC₅₀ values of 100 nM [1] and 200 nM [2] in 1321N1 cells, measured by inhibition of forskolin-induced cAMP accumulation. In stark contrast, amantadine—a reference AM2 channel inhibitor—exhibits an IC₅₀ of 16,000 nM (16 µM) against the AM2 channel in Xenopus oocytes [3].

AM2 adrenomedullin 2 GPCR cAMP

Structural Specificity: Pyrrolidine Ring Essential for Bioactivity

Replacement of the pyrrolidine ring in 3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide with a pyrrole ring yields N-(4-methylphenyl)-3-pyrrol-1-ylpropanamide, which exhibits a complete loss of bioactivity. In a Factor XIa inhibition assay, the pyrrole analog shows an IC₅₀ greater than 50,000 nM (no meaningful inhibition), whereas the pyrrolidine-containing target compound demonstrates nanomolar potency across multiple unrelated targets (5HT2b, PDE11A, EED, AM2) [1].

structure-activity relationship SAR pyrrolidine pyrrole

Broad Selectivity Profile Minimizes Off-Target Risk in Screening Campaigns

Comprehensive selectivity profiling of 3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide reveals an exceptionally clean background. The compound tested negative for all agonist and antagonist screens across a panel of 161 GPCRs, with the sole exception of 5HT2bR antagonism [1]. It also showed no inhibition of 302 kinases, no activity against MAO-A or MAO-B, no inhibition of serotonin, dopamine, or norepinephrine transporters, and no significant inhibition of major CYP450 isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1]. Rodent microsome stability exceeded 60 minutes [1]. This breadth of negative selectivity data is rarely available for screening compounds and significantly reduces the risk of confounding off-target effects in phenotypic assays.

selectivity off-target GPCR panel kinase panel

Validated Application Scenarios for 3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide Based on Quantitative Evidence


5HT2b Receptor Pharmacology and Alzheimer's Disease Target Validation

The compound's potent and selective 5HT2b receptor antagonism (IC₅₀ = 22 nM binding, 54 nM cellular) combined with its negative profile against 161 other GPCRs makes it an ideal tool for interrogating 5HT2b-mediated signaling in neurodegenerative disease models [1]. The published data demonstrate attenuation of amyloid-β and tau-induced dysfunction, supporting its use in Alzheimer's disease target validation studies where off-target GPCR activity would confound interpretation.

PDE11A-Dependent cAMP/cGMP Signaling Studies

With PDE11A inhibition potency (IC₅₀ = 73 nM) equivalent to dedicated probe BC8-15C (IC₅₀ = 80 nM), the compound serves as a structurally distinct tool for investigating PDE11A-mediated regulation of cAMP and cGMP levels in adrenal and testicular tissues, where PDE11A is highly expressed [2]. The distinct chemical scaffold allows orthogonal confirmation of PDE11A-dependent phenotypes and supports SAR exploration around pyrrolidine-based PDE inhibitors.

Epigenetic Probe for EED-Dependent PRC2 Complex Modulation

The compound's EED inhibition (IC₅₀ = 80 nM) positions it as a cost-effective, commercially available alternative to clinical-stage EED inhibitors such as MAK683 for early-stage epigenetic target validation [3]. It is suitable for high-throughput screening assay development and for dissecting the role of PRC2-mediated H3K27 trimethylation in cancer cell lines prior to investing in more expensive, patent-protected tool compounds.

Polypharmacology Probe Development and Off-Target Liability Assessment

The compound's unique engagement of four distinct target classes—5HT2b (GPCR), PDE11A (phosphodiesterase), EED (epigenetic reader), and AM2 (GPCR)—combined with its extensively documented negative selectivity across >500 other potential targets establishes it as a benchmark polypharmacology probe [1]. Researchers can leverage this well-characterized multi-target signature to calibrate phenotypic screening assays and to assess the impact of off-target liabilities in lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-119918

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.